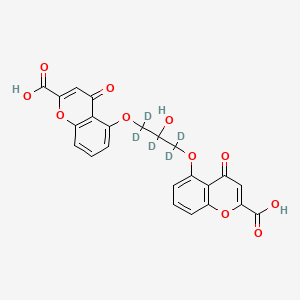
Cromoglicic acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cromoglicic acid-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the cromoglicic acid molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the cromoglicic acid structure . The reaction conditions typically require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated chemicals and controlled reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cromoglicic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the effects of deuterium substitution on the reduction process.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Cromoglicic acid-d5 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cromoglicic acid.
Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites of cromoglicic acid.
Biological Studies: Researching the effects of deuterium substitution on biological activity and stability.
Medical Research: Exploring potential therapeutic applications in conditions like asthma, allergic rhinitis, and mastocytosis
Wirkmechanismus
Cromoglicic acid-d5 exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. This action is achieved by inhibiting the degranulation of mast cells and reducing calcium influx, which is essential for the release of these mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cromoglicic acid: The non-deuterated form of cromoglicic acid.
Sodium cromoglicate: A sodium salt form of cromoglicic acid used in various medical applications.
Nedocromil: Another mast cell stabilizer with similar applications but different chemical structure
Uniqueness
Cromoglicic acid-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution can affect the pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of cromoglicic acid in biological systems .
Eigenschaften
Molekularformel |
C23H16O11 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/i9D2,10D2,11D |
InChI-Schlüssel |
IMZMKUWMOSJXDT-VFNCYXODSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


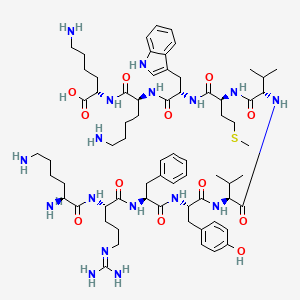
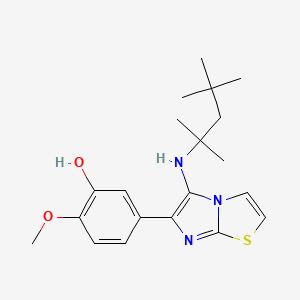
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)




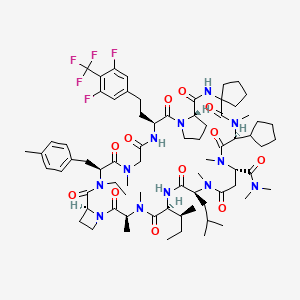
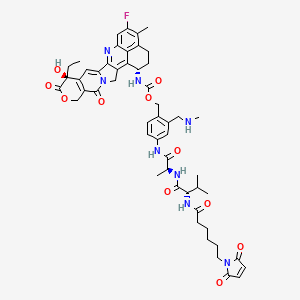


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)

